2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol
Description
The Evolving Significance of Cyclobutane (B1203170) Scaffolds in Chemical Synthesis and Drug Discovery
The cyclobutane ring, a four-membered carbocycle, has transitioned from a synthetic curiosity to a valuable scaffold in contemporary chemical synthesis and medicinal chemistry. researchgate.netacs.org Its inherent ring strain and unique three-dimensional, puckered conformation impart distinct physicochemical properties that are increasingly leveraged by chemists to address challenges in drug design. nih.gov
Historically, the synthesis of cyclobutane derivatives was often challenging, limiting their widespread application. However, the development of robust synthetic methodologies, including [2+2] cycloaddition reactions, has made these structures more accessible. harvard.edu This has enabled a more thorough exploration of their potential in various scientific domains.
In drug discovery, the incorporation of a cyclobutane motif can offer several advantages:
Conformational Restriction: The rigid nature of the cyclobutane ring can lock a molecule into a specific conformation, which can lead to enhanced binding affinity and selectivity for a biological target. nih.gov
Metabolic Stability: The replacement of more metabolically labile groups with a cyclobutane ring can improve the pharmacokinetic profile of a drug candidate by reducing its susceptibility to enzymatic degradation. researchgate.net
Bioisosterism: Cyclobutane rings can serve as bioisosteres for other chemical groups, such as phenyl rings or larger cycloalkanes, offering improved physicochemical properties while maintaining or enhancing biological activity. alfa-chemistry.com
Exploration of 3D Chemical Space: The non-planar nature of cyclobutanes contributes to the three-dimensionality of a molecule, a desirable trait for interacting with the complex topologies of biological macromolecules. alfa-chemistry.com
Numerous natural products and biologically active compounds feature a cyclobutane core, demonstrating its relevance in a biological context. openmedicinalchemistryjournal.comrsc.org From antimicrobial agents to compounds with anticancer properties, the cyclobutane scaffold has proven its utility as a privileged structural element. openmedicinalchemistryjournal.comnih.gov
The Pervasive Role of Piperidine (B6355638) Derivatives in Medicinal Chemistry and Natural Product Synthesis
The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in pharmaceuticals and natural products. nih.govnih.gov Its prevalence stems from a combination of favorable physicochemical properties and its ability to serve as a versatile scaffold for introducing diverse chemical functionality.
Piperidine derivatives are found in a vast array of approved drugs, targeting a wide spectrum of diseases. nih.gov Their impact on the pharmacokinetic and pharmacodynamic properties of a molecule is significant, often enhancing membrane permeability, improving receptor binding, and contributing to metabolic stability.
Key attributes of the piperidine moiety in medicinal chemistry include:
Basic Nitrogen Center: The nitrogen atom in the piperidine ring is typically basic, allowing for the formation of salts which can improve solubility and facilitate formulation. This nitrogen can also participate in crucial hydrogen bonding interactions with biological targets.
Conformational Flexibility and Preorganization: The chair and boat conformations of the piperidine ring allow for a degree of conformational flexibility, which can be advantageous for binding to a target. Furthermore, substitution on the ring can pre-organize the molecule into a bioactive conformation.
Versatile Synthetic Handle: The piperidine ring can be readily functionalized at various positions, enabling the systematic exploration of structure-activity relationships (SAR). A multitude of synthetic methods for the construction and derivatization of piperidines are well-established. nih.gov
The piperidine scaffold is a core component of numerous alkaloids with potent biological activities, further underscoring its importance in the design of bioactive molecules. nih.gov
Rationale for Investigating Cyclobutanol-Piperidine Hybrid Architectures, with a Focus on 2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol
The rationale for designing and investigating hybrid molecules such as this compound lies in the principle of molecular hybridization. This strategy aims to combine the advantageous properties of two or more distinct pharmacophores to create a novel chemical entity with potentially synergistic or unique biological activities.
In the case of this compound, the key structural features and the potential benefits of their combination are:
Cyclobutanol (B46151) Core: This component introduces the desirable properties of the cyclobutane scaffold, including conformational rigidity and a three-dimensional architecture. The hydroxyl group of the cyclobutanol provides a key site for hydrogen bonding interactions with biological targets.
Amino Alcohol Linkage: The connection of the piperidine nitrogen to the cyclobutane ring at a position adjacent to the hydroxyl group creates a 1,2-amino alcohol functionality. This is a well-known structural motif in many biologically active compounds and can be crucial for receptor recognition and binding.
By combining these elements, this compound represents a novel structure that can be hypothesized to interact with biological targets in a manner distinct from its individual components. The specific spatial arrangement of the hydrophobic cyclobutane ring, the basic piperidine nitrogen, the hydrogen-bonding hydroxyl group, and the methoxy (B1213986) substituent creates a unique pharmacophore that warrants investigation.
Current Research Trajectories and Gaps in the Study of Complex Aminoalcohol Systems
The study of complex aminoalcohol systems remains an active and important area of research in organic and medicinal chemistry. Amino alcohols are key intermediates in the synthesis of a wide range of biologically active molecules and are themselves present in many natural products and pharmaceuticals. openaccessjournals.com
Current research trajectories in this field include:
Asymmetric Synthesis: A major focus is the development of new stereoselective methods for the synthesis of chiral amino alcohols. This is crucial as the biological activity of such compounds is often highly dependent on their stereochemistry.
Novel Scaffolds: There is a continuous effort to incorporate the amino alcohol motif into novel and diverse molecular scaffolds to explore new areas of chemical space and identify compounds with unique biological profiles.
Biological Evaluation: Researchers are actively exploring the biological activities of new amino alcohol derivatives in various therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. The amino alcohol functionality is known to be important for the activity of many enzyme inhibitors and receptor ligands.
Despite significant progress, there remain gaps in the systematic exploration of complex aminoalcohol systems. Specifically, the combination of the amino alcohol motif with less conventional scaffolds, such as the cyclobutane ring, is an area that is not as extensively studied as those incorporating more common ring systems. The synthesis and biological evaluation of compounds like this compound can help to fill this gap and provide valuable insights into the structure-activity relationships of this class of molecules.
The systematic investigation of such hybrid architectures is essential for expanding the toolkit of medicinal chemists and for the discovery of next-generation therapeutics.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-methoxypiperidin-1-yl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-13-8-4-6-11(7-5-8)9-2-3-10(9)12/h8-10,12H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOQPFWKDSJJHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 2 4 Methoxypiperidin 1 Yl Cyclobutan 1 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and Multidimensional Experiments
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. High-resolution ¹H and ¹³C NMR experiments, complemented by multidimensional techniques, are expected to provide a complete picture of the atomic connectivity and the chemical environment of each nucleus within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin coupling. The cyclobutane (B1203170) ring protons would appear as complex multiplets due to their rigid nature and potential for cis/trans isomerism. The proton attached to the hydroxyl-bearing carbon (CH-OH) is anticipated to be in the range of 3.8-4.2 ppm. The methoxy (B1213986) group (-OCH₃) would present as a sharp singlet around 3.3 ppm, while the protons on the piperidine (B6355638) ring would exhibit a series of multiplets.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show distinct signals for each carbon atom in a unique electronic environment. The carbon bearing the hydroxyl group (C-OH) on the cyclobutane ring would be observed downfield, typically in the 65-75 ppm region. The carbon attached to the nitrogen (C-N) would also be significantly deshielded. The methoxy carbon is expected around 55-60 ppm.
Multidimensional Experiments:
COSY (Correlation Spectroscopy): This experiment would establish ¹H-¹H coupling correlations, crucial for tracing the proton networks within the cyclobutane and piperidine rings separately.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of each carbon signal based on its attached proton's chemical shift.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons separated by two or three bonds. It would be instrumental in connecting the cyclobutane and piperidine fragments by showing a correlation between the cyclobutane protons and the piperidine carbons, and vice-versa.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol Predicted values are based on analogous structures and chemical shift increments. Actual experimental values may vary based on solvent and stereochemistry.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|
| Cyclobutane C1-H (CH-OH) | ~3.8 - 4.2 (m) | ~65 - 75 | Chemical shift is dependent on stereochemistry and hydrogen bonding. |
| Cyclobutane C2-H (CH-N) | ~2.8 - 3.2 (m) | ~58 - 68 | Deshielded by adjacent nitrogen atom. |
| Cyclobutane C3/C4-H₂ | ~1.6 - 2.4 (m) | ~20 - 35 | Complex multiplets due to diastereotopicity and coupling. |
| Piperidine C2/C6-H₂ (axial/equatorial) | ~2.5 - 3.0 (m) | ~50 - 55 | Protons adjacent to nitrogen. |
| Piperidine C3/C5-H₂ (axial/equatorial) | ~1.5 - 2.0 (m) | ~30 - 35 | Typical piperidine ring protons. |
| Piperidine C4-H | ~3.2 - 3.6 (m) | ~75 - 80 | Proton on the methoxy-bearing carbon. |
| Methoxy (-OCH₃) | ~3.3 (s) | ~55 - 60 | Characteristic sharp singlet. |
| Hydroxyl (-OH) | Variable | N/A | Broad singlet, position and visibility depend on concentration and solvent. |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis
HRMS is critical for determining the exact mass of the parent ion, which in turn provides the elemental composition and confirms the molecular formula. For this compound (C₁₀H₁₉NO₂), the calculated monoisotopic mass is 185.1416 u. An experimental HRMS measurement within a narrow tolerance (e.g., ±5 ppm) of this value would validate the molecular formula.
Fragmentation analysis, typically using techniques like tandem mass spectrometry (MS/MS), offers insights into the molecular structure by breaking the molecule into smaller, identifiable pieces. Key expected fragmentation pathways would include:
Alpha-cleavage: Cleavage of the bond between the cyclobutane and piperidine rings, leading to fragments corresponding to each ring system.
Loss of functional groups: Ejection of a water molecule (H₂O) from the cyclobutanol (B46151) moiety or a methanol (B129727) molecule (CH₃OH) from the methoxypiperidine side.
Ring-opening: Fragmentation of the piperidine or cyclobutane rings, yielding characteristic ion series.
Table 2: Predicted HRMS Fragments for this compound
| Predicted m/z | Possible Fragment Formula | Description of Loss/Fragment |
|---|---|---|
| 186.1494 | [C₁₀H₂₀NO₂]⁺ | [M+H]⁺ (Protonated parent molecule) |
| 168.1388 | [C₁₀H₁₈N]⁺ | Loss of H₂O from [M+H]⁺ |
| 154.1232 | [C₉H₁₆NO]⁺ | Loss of CH₃OH from [M+H]⁺ |
| 114.1232 | [C₆H₁₄NO]⁺ | 4-Methoxypiperidine fragment ion |
| 71.0497 | [C₄H₇O]⁺ | Hydroxycyclobutyl fragment ion |
Vibrational Spectroscopy (FT-IR, Raman) for Characteristic Functional Group Identification
Vibrational spectroscopy identifies the functional groups present in a molecule based on their characteristic absorption of infrared radiation (FT-IR) or inelastic scattering of monochromatic light (Raman).
FT-IR Spectroscopy: The FT-IR spectrum is expected to show a prominent broad absorption band in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. The C-O stretching vibrations for the alcohol and the ether linkage would appear in the fingerprint region, between 1260-1000 cm⁻¹. The C-N stretching of the tertiary amine is expected around 1250-1020 cm⁻¹. Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. While the O-H stretch is typically weak in Raman, the C-C and C-H vibrations of the aliphatic rings would provide strong signals, offering further confirmation of the core carbocyclic and heterocyclic structures.
Table 3: Predicted Characteristic FT-IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3600 - 3200 | O-H stretch | Alcohol |
| 2980 - 2850 | C-H stretch | Aliphatic (CH, CH₂, CH₃) |
| 1470 - 1430 | C-H bend | CH₂ |
| 1260 - 1000 | C-O stretch | Alcohol and Ether |
| 1250 - 1020 | C-N stretch | Tertiary Amine |
Single Crystal X-ray Diffraction for Definitive Solid-State Structural and Stereochemical Assignment
Should a suitable single crystal of the compound be obtained, single-crystal X-ray diffraction would provide the most definitive and unambiguous structural information. This technique maps the electron density of the crystal, revealing the precise three-dimensional arrangement of every atom in the solid state.
The resulting data would yield:
Unambiguous Connectivity: Absolute confirmation of the atomic connections.
Precise Geometric Parameters: Highly accurate measurements of all bond lengths, bond angles, and torsion angles.
Stereochemistry: Definitive assignment of the relative stereochemistry of the substituents on the cyclobutane ring (i.e., cis or trans configuration).
Conformation: The preferred conformation of the cyclobutane and piperidine rings in the solid state.
Intermolecular Interactions: Information on hydrogen bonding (involving the hydroxyl group) and other non-covalent interactions that dictate the crystal packing.
For a chiral, non-centrosymmetric molecule like this, crystallization of a single enantiomer would likely result in a chiral space group such as P2₁ or P2₁2₁2₁.
Chiroptical Techniques (e.g., Optical Rotation, Circular Dichroism) for Enantiomeric Purity and Absolute Configuration
The compound this compound possesses at least two stereocenters at the C1 and C2 positions of the cyclobutane ring, making it a chiral molecule. Chiroptical techniques are essential for characterizing its stereochemical properties.
Optical Rotation: If the compound is synthesized or isolated in an enantiomerically enriched form, it will rotate the plane of polarized light. The specific rotation, [α]D, is a characteristic physical property that can be used to assess enantiomeric purity. A racemic mixture (equal amounts of both enantiomers) would exhibit no optical rotation.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. While the target molecule lacks strong chromophores that absorb in the near-UV range, electronic transitions of the ether and alcohol functional groups in the far-UV region could produce a CD spectrum. This experimental spectrum, when compared with a spectrum predicted by time-dependent density functional theory (TD-DFT) calculations for a specific absolute configuration (e.g., (1R,2S)), can be a powerful tool for assigning the absolute stereochemistry of the molecule.
Computational Chemistry and Theoretical Modeling of 2 4 Methoxypiperidin 1 Yl Cyclobutan 1 Ol
Quantum Mechanical (QM) Calculations for Electronic Structure, Stability, and Reactivity Predictions
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties of a molecule. For 2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol, DFT calculations with a suitable basis set, such as B3LYP/6-31G*, can be employed to determine its optimized molecular geometry, bond lengths, and bond angles.
These calculations also yield crucial information about the molecule's electronic landscape. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can highlight regions susceptible to electrophilic or nucleophilic attack. Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability; a larger gap generally implies lower reactivity.
Table 1: Predicted Quantum Mechanical Properties of this compound (Hypothetical Data)
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | 1.2 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 7.7 eV | Suggests a relatively high kinetic stability. |
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Landscape Mapping
The flexibility of the piperidine (B6355638) and cyclobutane (B1203170) rings, along with the rotational freedom of the substituent groups, suggests that this compound can adopt multiple conformations. Molecular mechanics (MM) force fields, such as MMFF94 or AMBER, can be used to perform conformational searches to identify low-energy conformers.
In Silico Prediction of Spectroscopic Parameters to Aid Experimental Characterization
Computational methods can predict various spectroscopic properties, which can be invaluable for interpreting experimental data. For this compound, QM calculations can predict its infrared (IR) vibrational frequencies. These predicted frequencies, when appropriately scaled, can be compared with experimental IR spectra to aid in the assignment of vibrational modes.
Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical chemical shifts provide a valuable reference for the analysis of experimental NMR spectra, helping to confirm the molecular structure.
Table 2: Predicted Spectroscopic Data for this compound (Hypothetical Data)
| Spectroscopic Technique | Predicted Parameter | Predicted Value |
|---|---|---|
| IR Spectroscopy | O-H Stretch | ~3400 cm⁻¹ |
| C-O Stretch | ~1100 cm⁻¹ | |
| ¹H NMR | -OCH₃ Protons | ~3.3 ppm |
| -OH Proton | ~2.5 ppm | |
| ¹³C NMR | Cyclobutane Carbons | 40-75 ppm |
Ligand-Target Interaction Modeling: Exploring Binding Poses and Affinities with Hypothetical Biological Macromolecules
Given its structural motifs, this compound could potentially interact with various biological targets. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. In a hypothetical scenario, if this compound were being investigated as a potential inhibitor of a specific enzyme, docking studies could predict its binding mode within the active site.
These studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the binding affinity. The results of docking simulations are often scored to estimate the binding energy, providing a preliminary assessment of the ligand's potential potency. For instance, a docking study against a hypothetical kinase could reveal interactions with key amino acid residues in the ATP-binding pocket.
Structure-Activity Relationship (SAR) Studies Through Computational Data Analysis
Computational methods are also powerful tools for conducting structure-activity relationship (SAR) studies. By systematically modifying the structure of this compound in silico—for example, by changing the substituent on the piperidine ring or altering the stereochemistry of the cyclobutane ring—researchers can generate a library of virtual analogs.
The properties of these analogs, such as their electronic characteristics, conformational preferences, and predicted binding affinities, can then be calculated and compared. This data can help to build a quantitative structure-activity relationship (QSAR) model, which correlates structural features with predicted activity. Such models can guide the synthesis of new derivatives with improved properties. For example, a QSAR study might reveal that increasing the electron-donating capacity of a particular substituent enhances the predicted binding affinity to a target protein.
Preclinical Research Directions and Pharmacological Potential of 2 4 Methoxypiperidin 1 Yl Cyclobutan 1 Ol Analogs
Role as Chemical Building Blocks and Scaffolds for Diversified Compound Libraries
Analogs of 2-(4-methoxypiperidin-1-yl)cyclobutan-1-ol are valuable as chemical building blocks for creating diversified compound libraries. The cyclobutane (B1203170) ring, a feature that is underrepresented in drug discovery, offers a rigid, three-dimensional scaffold that can improve the pharmacokinetic properties of a molecule. acs.orguniba.it Functionalized cyclobutanes are recognized for their metabolic stability, making them attractive core structures in medicinal chemistry. acs.orgnih.gov The synthesis of diverse cyclobutane-based 3D fragments has been demonstrated, highlighting their potential for generating libraries with significant shape diversity. uniba.it
The piperidine (B6355638) moiety, a common structural element in many pharmaceuticals, further enhances the utility of these analogs. nih.gov Piperidine-containing compounds are crucial synthetic fragments for drug design and are present in numerous classes of pharmaceuticals. nih.gov The combination of the cyclobutane and piperidine scaffolds allows for the creation of novel arginine-glycine-aspartic acid (RGD) mimetics, which are important in developing antagonists for integrins, a family of cell surface proteins involved in various physiological and pathological processes. acs.org
The synthesis of libraries based on these scaffolds can be achieved through various methods, including the diversification of common cyclobutane-based intermediates. uniba.it For instance, a focused set of 33 novel 3D cyclobutane fragments has been synthesized, comprising secondary amines, amides, and sulfonamides, demonstrating the feasibility of creating diverse libraries from a common core. uniba.it
Table 1: Examples of Scaffolds and Their Potential for Library Diversification
| Scaffold Component | Key Features | Potential for Diversification |
|---|---|---|
| Cyclobutane Ring | Rigid, 3D structure, metabolic stability | Can be functionalized at multiple positions to create stereoisomers and analogs with varied spatial arrangements. uniba.it |
| Piperidine Moiety | Common in pharmaceuticals, flexible | The nitrogen atom and carbon atoms of the ring can be substituted to introduce a wide range of functional groups. nih.gov |
| Combined Scaffold | Novel chemotype, potential for unique biological activity | Offers multiple points for derivatization, leading to libraries with diverse physicochemical and pharmacological properties. acs.org |
Development as Molecular Probes for Biochemical Pathway Elucidation
Molecular probes are essential tools for understanding complex biological processes. Analogs of this compound can be developed into such probes to help elucidate biochemical pathways. mskcc.org By incorporating reporter groups like fluorescent tags or radioactive isotopes, these analogs can be used to track the distribution and interaction of molecules within cells and organisms. mskcc.org
The development of fluorescent probes, for example, has been widely applied in various areas, including the analysis of proteins and immunoassays. mdpi.com The synthesis of molecules with fluorescent properties allows for the visualization of biological processes in real-time. mdpi.com By coupling the this compound scaffold with a fluorophore, it is possible to create probes that can selectively bind to a target protein and report on its location and activity. The choice of fluorophore and the point of attachment on the scaffold would be critical in designing a probe with optimal photophysical properties and minimal perturbation of its biological activity.
Radiolabeling is another strategy for converting these analogs into molecular probes. whiterose.ac.uk For instance, the incorporation of isotopes such as carbon-11 (B1219553) or fluorine-18 (B77423) would enable the use of positron emission tomography (PET) to visualize the in vivo distribution of the probe and its target. This approach is particularly valuable for studying the pharmacokinetics and pharmacodynamics of potential drug candidates in preclinical models.
The design of such probes requires a careful balance between maintaining the desired pharmacological activity of the core scaffold and incorporating a reporter group that allows for sensitive detection. The versatility of the cyclobutane-piperidine scaffold offers multiple sites for the attachment of such reporter groups, providing a platform for the rational design of novel molecular probes.
Investigation of Receptor-Ligand Binding Modulatory Effects
Analogs of this compound hold significant potential as modulators of receptor-ligand binding. The piperidine moiety is a well-established pharmacophore that interacts with a variety of receptors, including G-protein coupled receptors (GPCRs) and sigma receptors. benthamdirect.comresearchgate.net
Studies have shown that piperidine derivatives can act as high-affinity ligands for the sigma-1 receptor, a protein implicated in a range of neurological disorders. nih.gov The substitution pattern on the piperidine ring can significantly influence binding affinity and selectivity. For example, N-substituted piperidines have been explored as sigma-1 receptor ligands, with certain analogs exhibiting sub-nanomolar affinity. uniba.it The 4-methoxy group in the parent compound could be a key determinant of receptor interaction, and modifications at this position could lead to analogs with altered binding profiles.
Furthermore, piperidine derivatives have been investigated as allosteric modulators of GPCRs. nih.govnih.gov Allosteric modulators bind to a site on the receptor that is distinct from the endogenous ligand binding site, offering a more nuanced way to control receptor activity. nih.gov The rigid cyclobutane component of the scaffold could play a crucial role in orienting the piperidine moiety for optimal interaction with allosteric binding sites.
The investigation of these modulatory effects typically involves radioligand binding assays, where the ability of the analog to displace a known radiolabeled ligand from its receptor is measured. merckmillipore.comsigmaaldrich.com Such assays can provide quantitative data on the binding affinity (Ki) of the new compounds.
Table 2: Potential Receptor Targets for this compound Analogs
| Receptor Family | Potential Role of Analogs | Rationale |
|---|---|---|
| Sigma Receptors | High-affinity ligands, potential agonists or antagonists | The piperidine moiety is a common feature in many known sigma receptor ligands. nih.gov |
| GPCRs | Allosteric modulators, orthosteric ligands | Piperidine derivatives have been shown to modulate GPCR activity, and the combined scaffold may offer novel binding modes. nih.govnih.gov |
| Opioid Receptors | Selective ligands | The 4-anilidopiperidine scaffold, a related structure, has been shown to confer selectivity for μ-opioid receptors. nih.gov |
Design and Exploration as Potential Enzyme Inhibitors or Activators
The structural features of this compound analogs make them promising candidates for the design of enzyme inhibitors or activators. The piperidine ring is present in a number of known enzyme inhibitors, including inhibitors of kinases and cholinesterases. benthamdirect.comencyclopedia.pub
For instance, piperidine derivatives have been investigated as inhibitors of protein kinase B (Akt), a key enzyme in cancer cell signaling pathways. benthamdirect.com In silico studies, including 3D-QSAR and molecular docking, have been used to elucidate the structural requirements for the biological activity of these inhibitors. benthamdirect.com Such computational approaches can guide the design of novel analogs of this compound with enhanced potency and selectivity. Piperidine-substituted pyrazolopyrimidine derivatives have also been identified as inhibitors of serum and glucocorticoid regulated kinase 1 (SGK1), which is implicated in cardiovascular diseases. acs.org
Moreover, the piperidine scaffold has been incorporated into inhibitors of other enzyme classes. For example, piperidine-substituted chalcones have been synthesized and shown to inhibit α-amylase, an enzyme involved in carbohydrate metabolism, suggesting their potential as antidiabetic agents. researchgate.net The cyclobutane moiety in the analogs can provide a rigid framework to position key functional groups for optimal interaction with the enzyme's active site. The design of such inhibitors often involves structure-activity relationship (SAR) studies, where systematic modifications are made to the lead compound to improve its activity and pharmacokinetic properties. nih.gov
Table 3: Examples of Enzymes Potentially Targeted by Analogs
| Enzyme Class | Example Target | Rationale for Targeting |
|---|---|---|
| Kinases | Protein kinase B (Akt), SGK1, VEGFR-2 | Piperidine derivatives have shown inhibitory activity against various kinases involved in cancer and other diseases. acs.orgbenthamdirect.commdpi.commdpi.com |
| Hydrolases | Acetylcholinesterase (AChE), α-amylase | The piperidine scaffold is a component of known inhibitors of these enzymes, relevant to Alzheimer's disease and diabetes, respectively. encyclopedia.pubresearchgate.net |
| Isoprenyltransferases | MenA (from Mycobacterium tuberculosis) | SAR studies of piperidine derivatives have identified inhibitors of this enzyme, which is a target for tuberculosis therapy. nih.gov |
Applications in Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Strategies
The relatively small size and structural simplicity of this compound make its core structure an attractive fragment for use in fragment-based drug discovery (FBDD). FBDD is a powerful approach for identifying lead compounds by screening low-molecular-weight fragments that bind to a biological target with high ligand efficiency. uniba.it
Both the cyclobutane and piperidine moieties are considered valuable fragments in FBDD. The cyclobutane moiety is an underrepresented yet attractive three-dimensional scaffold in fragment libraries. uniba.it Its rigid nature can provide a well-defined starting point for fragment elaboration. The piperidine ring is a dominant fragment in drug discovery and is often a target for bioisosteric replacement to improve molecular properties.
Analogs of this compound can also be utilized in scaffold hopping strategies. Scaffold hopping involves replacing the core structure of a known active compound with a novel scaffold to discover new chemotypes with improved properties. researchgate.net The unique combination of a cyclobutane and a piperidine ring in the target compound's analogs can serve as a novel scaffold to replace existing ones in known drugs, potentially leading to compounds with improved potency, selectivity, or pharmacokinetic profiles. For example, replacing an aromatic system with a more three-dimensional scaffold like the cyclobutane-piperidine core can increase robustness towards metabolic oxidation.
The development of synthetic routes that allow for the facile diversification of the this compound scaffold is crucial for its application in both FBDD and scaffold hopping. A modular synthetic platform would enable the rapid generation of a library of analogs for screening and optimization. whiterose.ac.uk
Table 4: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Arginine |
| Glycine |
| Aspartic acid |
| Carbon-11 |
| Fluorine-18 |
| 4-anilidopiperidine |
| Crizotinib |
| Pirenzipine |
| Scopolamine |
| Acarbose |
| Sorafenib |
| Sunitinib |
| Haloperidol |
| PRE-084 |
| NE-100 |
| PD144418 |
| Dizocilpine |
| Combretastatin A-4 |
| Erlotinib |
| Cisplatin |
| Bleomycin |
| Donepezil |
| Voglibose |
| Rimantadine |
| Cycloheximide |
| Alecensa |
| Rimegepant |
| Paichongding |
| Tetrahydro-γ-carboline |
| Nifedipine |
| Doxorubicin |
| Vincristine |
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Future Research Directions and Translational Opportunities for 2 4 Methoxypiperidin 1 Yl Cyclobutan 1 Ol
Exploration of Green Chemistry Approaches for Sustainable Synthesis
The future development of 2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol will necessitate the adoption of green chemistry principles to ensure environmentally benign and economically viable synthetic routes. Key areas of exploration will include the use of safer solvents, the development of catalytic reactions to replace stoichiometric reagents, and the implementation of energy-efficient processes.
Current synthetic strategies for constructing piperidine (B6355638) and cyclobutane (B1203170) rings often rely on traditional methods that may involve hazardous reagents and generate significant waste. nih.govorganic-chemistry.org Future research should focus on developing catalytic routes that minimize waste and improve atom economy. For instance, the use of biocatalysis could offer a highly selective and environmentally friendly approach to the synthesis of chiral piperidine derivatives. news-medical.net Similarly, photochemical methods, such as [2+2] cycloadditions under visible light, could provide a green pathway to the cyclobutane core, reducing the reliance on harsh thermal conditions. chemistryviews.org
A comparative analysis of potential green synthetic routes is presented in the table below, highlighting the advantages of modern approaches over traditional methods.
| Feature | Traditional Synthesis | Green Chemistry Approach |
| Solvent | Chlorinated solvents (e.g., dichloromethane) | Water, ethanol, or solvent-free conditions |
| Catalyst | Stoichiometric reagents | Heterogeneous catalysts, biocatalysts |
| Energy Input | High temperatures, prolonged heating | Photochemical reactions, microwave synthesis |
| Waste Generation | High E-factor (Environmental Factor) | Low E-factor, recyclable catalysts |
The adoption of such green chemistry principles will not only reduce the environmental impact of synthesizing this compound but also align with the growing demand for sustainable practices in the chemical industry.
Integration into Automated Synthesis Platforms and Flow Chemistry for Scalable Production
For this compound to be a viable candidate for downstream applications, its synthesis must be amenable to scalable production. Automated synthesis platforms and flow chemistry offer significant advantages over traditional batch processing in terms of efficiency, safety, and scalability. springerprofessional.demdpi.com
The integration of automated platforms would further enhance the efficiency of synthesis by enabling high-throughput screening of reaction conditions and rapid optimization of the synthetic route. researchgate.net This approach would accelerate the development of a robust and scalable manufacturing process for this compound.
Further Expansion of Chemical Space through Parallel and Combinatorial Synthesis Techniques
The structural scaffold of this compound is well-suited for the generation of chemical libraries through parallel and combinatorial synthesis. asynt.comacs.orgwikipedia.org These techniques allow for the rapid synthesis of a large number of structurally related compounds, which is crucial for exploring structure-activity relationships (SAR) in drug discovery and for identifying new materials with desired properties. spirochem.comwuxiapptec.com
The modular nature of the target compound, with distinct piperidine and cyclobutane moieties, offers multiple points for diversification. For example, a library of analogs could be generated by varying the substituent on the piperidine ring, exploring different stereoisomers of the cyclobutane ring, or modifying the hydroxyl group.
A hypothetical combinatorial library design is outlined in the table below, illustrating the potential for generating a diverse set of compounds based on the this compound scaffold.
| Scaffold Position | R1 (Piperidine Substituent) | R2 (Cyclobutane Substituent) | R3 (Alcohol Modification) |
| Variation 1 | Methoxy (B1213986) | Hydrogen | Hydroxyl |
| Variation 2 | Ethoxy | Methyl | Ester |
| Variation 3 | Halogen | Phenyl | Ether |
| Variation 4 | Amine | Carboxyl | Carbonate |
By employing parallel synthesis techniques, hundreds to thousands of such analogs could be synthesized and screened, significantly expanding the chemical space around the initial lead compound. bioduro.com This approach would be instrumental in identifying derivatives with optimized properties for specific applications.
Potential Applications in Materials Science and Supramolecular Chemistry
The unique structural features of this compound suggest potential applications beyond the traditional realm of medicinal chemistry. The rigid cyclobutane core can impart specific conformational constraints, which is a desirable feature in the design of new materials. lifechemicals.comwikipedia.org For instance, polymers incorporating this motif could exhibit interesting thermal or mechanical properties. The development of cyclobutane-based polymers has been an area of active research, with applications in areas such as biodegradable materials. nih.gov
In the field of supramolecular chemistry, the piperidine nitrogen atom can act as a hydrogen bond acceptor, while the hydroxyl group on the cyclobutane ring can act as a hydrogen bond donor. This dual functionality could enable the molecule to participate in self-assembly processes, forming well-defined supramolecular architectures such as gels, liquid crystals, or molecular capsules. Piperidine-containing molecules have been explored for their ability to form supramolecular structures. ontosight.ai The specific stereochemistry of the cyclobutane ring would also play a crucial role in directing the self-assembly process, potentially leading to chiral supramolecular materials.
Interdisciplinary Research at the Interface of Synthetic Organic Chemistry, Chemical Biology, and Data-Driven Discovery
The full potential of this compound can be realized through a highly interdisciplinary research approach that integrates synthetic organic chemistry, chemical biology, and data-driven discovery. kyoto-u.ac.jpucsb.edu
Synthetic chemists will be tasked with developing efficient and versatile routes to the core scaffold and its analogs, as discussed in the preceding sections. In parallel, chemical biologists can utilize these compounds as probes to study biological systems. kuleuven.bepressbooks.pub For example, libraries of derivatives could be screened against various biological targets to identify new therapeutic agents. The conformational rigidity imparted by the cyclobutane ring could lead to high binding affinity and selectivity for specific protein targets.
Data-driven discovery, including the use of artificial intelligence and machine learning, will play a pivotal role in accelerating the entire process. neovarsity.orgdrugbank.com Computational models can be used to predict the properties of virtual compounds, prioritize synthetic targets, and guide the design of new experiments. innoplexus.comnsf.gov This data-driven approach can help to navigate the vast chemical space more efficiently and increase the probability of discovering compounds with desired activities. nih.gov The synergy between these disciplines will be essential for translating the initial promise of this compound into tangible applications.
Q & A
Basic: What are the established synthetic routes for 2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol, and how do reaction conditions influence yield?
Methodological Answer:
Synthesis typically involves coupling 4-methoxypiperidine with a functionalized cyclobutanol derivative. Key steps include:
- Nucleophilic substitution : Reacting 4-methoxypiperidine with a cyclobutanol-bearing electrophile (e.g., cyclobutanone derivatives activated via tosylation or bromination).
- Reductive amination : If cyclobutanone is used, reductive amination with sodium cyanoborohydride under acidic conditions may be employed .
- Optimization : Yield (typically 40–70%) depends on solvent polarity (e.g., THF vs. DMF), temperature (0–25°C to minimize side reactions), and stoichiometric ratios (1:1.2 amine:electrophile).
Basic: How is the structural integrity of this compound validated in synthetic batches?
Methodological Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Confirm piperidine N-substitution (δ ~3.4–3.6 ppm for OCH₃, cyclobutane protons at δ ~1.8–2.5 ppm) .
- HRMS : Verify molecular ion ([M+H]⁺ expected for C₁₀H₂₀NO₂: 194.1521).
- X-ray crystallography : Resolve cyclobutane ring puckering and piperidine chair conformation using SHELX software .
Advanced: How can computational methods predict the biological activity of this compound?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to simulate binding to targets like GPCRs or kinases. The 4-methoxypiperidine moiety may enhance lipid membrane penetration, while the cyclobutanol group influences hydrogen bonding .
- QSAR models : Train models on datasets of piperidine derivatives to correlate substituents (e.g., methoxy position) with bioactivity (e.g., IC₅₀ values for enzyme inhibition) .
- ADMET prediction : SwissADME predicts moderate bioavailability (TPSA ~50 Ų, LogP ~1.8) but potential CYP3A4 metabolism .
Advanced: How to resolve contradictions between spectroscopic data and crystallographic results for this compound?
Methodological Answer:
- Case example : If NMR suggests axial methoxy conformation but XRD shows equatorial, cross-validate via:
- Dynamic effects : Solvent polarity (CDCl₃ vs. DMSO-d₆) may stabilize specific conformers, causing NMR/XRD discrepancies .
Advanced: What strategies optimize regioselectivity in derivatizing the cyclobutanol moiety?
Methodological Answer:
- Protection/deprotection : Use TBSCl to protect the hydroxyl group before functionalizing the piperidine ring.
- Metal catalysis : Pd-mediated C–H activation for cyclobutane functionalization (e.g., Suzuki coupling at C2 position) .
- Steric control : Bulky ligands (e.g., BrettPhos) favor substitution at less hindered cyclobutane carbons .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at –20°C under inert gas (Argon) to prevent oxidation of the cyclobutanol hydroxyl group.
- Solubility : Dissolve in anhydrous DMSO (10 mM stock) to avoid hydrolysis; avoid protic solvents (e.g., MeOH) .
- Stability assays : Monitor via HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) every 3 months; degradation <5% over 12 months .
Advanced: How to design SAR studies for analogs of this compound?
Methodological Answer:
- Core modifications :
- Piperidine : Replace 4-methoxy with 4-ethoxy or 4-amine; assess impact on target binding (e.g., Ki shifts in radioligand assays) .
- Cyclobutanol : Substitute with cyclopentanol or spirocyclic systems to probe steric tolerance .
- Biological assays : Use HEK293 cells expressing target receptors (e.g., 5-HT₆) to measure cAMP modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
